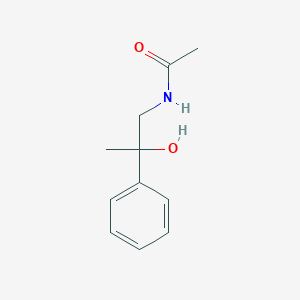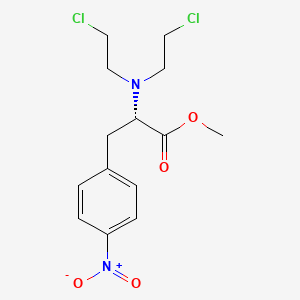![molecular formula C20H19NO2 B2507942 4,4,6-トリメチル-6-フェニル-5,6-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-1,2-ジオン CAS No. 443321-71-9](/img/structure/B2507942.png)
4,4,6-トリメチル-6-フェニル-5,6-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-1,2-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its diverse biological activities. This compound is part of a broader class of pyrroloquinoline derivatives, which have been studied for their potential pharmacological properties, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
科学的研究の応用
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antitumor and anticoagulant agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
The primary targets of 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione interacts with its targets, factors Xa and XIa, by inhibiting their activity . This inhibition suppresses thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockage .
Biochemical Pathways
The inhibition of factors Xa and XIa by 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione affects the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting key factors in this pathway, the compound can prevent the formation of potentially harmful clots .
Result of Action
The result of the action of 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is the inhibition of blood coagulation factors Xa and XIa . This inhibition can suppress thrombosis, thereby preventing the formation of blood clots that could lead to conditions such as stroke or heart attack .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours. This method yields the desired compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the introduced functional groups.
類似化合物との比較
Similar Compounds
- 4,4,6-Trimethyl-6-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 4,4,6-Trimethyl-6-phenyl-8-fluoro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Uniqueness
Compared to its analogs, 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for further research and development .
特性
IUPAC Name |
9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(15)21(19)18(23)17(14)22/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDFJDUZCZOELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=O)(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
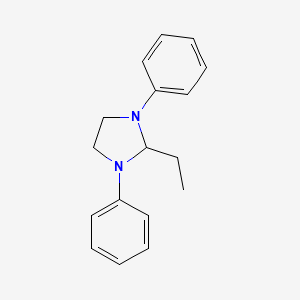
![2-{[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2507862.png)
![3-(pyridin-2-yl)-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazol-4-amine](/img/structure/B2507863.png)
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
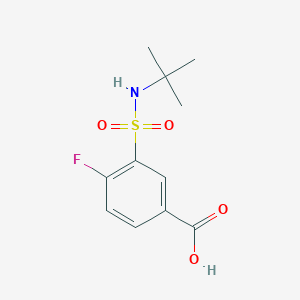

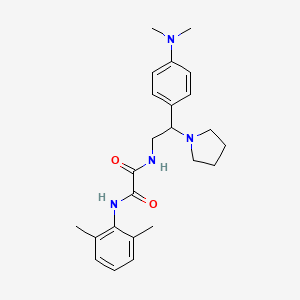
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)
![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/new.no-structure.jpg)
